2-Nitro-4-(propylthio)aniline

Catalog No.
S1521547
CAS No.
54393-89-4
M.F
C9H12N2O2S
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-4-(propylthio)aniline

CAS Number

54393-89-4

Product Name

2-Nitro-4-(propylthio)aniline

IUPAC Name

2-nitro-4-propylsulfanylaniline

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3

InChI Key

LFZBJSIIHWNZAW-UHFFFAOYSA-N

SMILES

CCCSC1=CC(=C(C=C1)N)[N+](=O)[O-]

Synonyms

[2-Nitro-4-(propylthio)phenyl]amine; 4-Propylthio-2-nitroaniline; 2-Nitro-4-(propylthio)benzenamine;

Canonical SMILES

CCCSC1=CC(=C(C=C1)N)[N+](=O)[O-]

2-Nitro-4-(propylthio)aniline (CAS 54393-89-4) is a critical late-stage intermediate and established pharmacopeial reference standard (Albendazole Impurity 3) primarily utilized in the synthesis of the broad-spectrum anthelmintic albendazole. Characterized by an electron-deficient nitroaromatic core paired with a lipophilic propylthio ether linkage, this compound serves as the direct precursor to 4-(propylthio)-1,2-phenylenediamine. In industrial procurement, sourcing this specific intermediate is highly prioritized by API manufacturers because it bypasses the hazardous, low-yielding upstream thiocyanation and alkylation steps associated with traditional o-nitroaniline starting materials [1].

Attempting to substitute 2-Nitro-4-(propylthio)aniline with earlier upstream precursors, such as o-nitroaniline or 2-nitro-4-thiocyanoaniline, forces manufacturers to perform highly hazardous in-house reactions. These upstream steps require the handling of toxic sodium cyanide, bromine gas, and foul-smelling alkyl halides, drastically increasing environmental compliance costs and safety risks. Furthermore, substituting with different alkylthio analogs (e.g., methylthio or ethylthio derivatives) fundamentally alters the pharmacophore, yielding entirely different benzimidazole compounds rather than the target albendazole API. Consequently, procuring the exact propylthio-substituted nitroaniline is non-negotiable for streamlined, compliant, and safe albendazole production [1].

Elimination of Hazardous Upstream Reagents and Yield Losses

In the traditional 'one-pot' synthesis of albendazole, starting from o-nitroaniline involves a thiocyanation step using bromine or chlorine, followed by an alkylation step requiring sodium cyanide and phase-transfer catalysts. This upstream sequence typically results in a cumulative yield of only 64% to 84%. By directly procuring 2-Nitro-4-(propylthio)aniline, manufacturers eliminate 100% of the in-house handling of these highly toxic reagents. This direct procurement strategy not only bypasses the ~15-35% upstream yield loss but also drastically reduces the 'three-waste' (gas, liquid, solid) disposal costs associated with cyanide and halogenated byproducts [1].

Evidence DimensionHazardous reagent handling and upstream yield loss
Target Compound Data0% in-house handling of NaCN/Br2; bypasses 15-35% upstream yield loss
Comparator Or BaselineSynthesis from o-nitroaniline (requires NaCN, Br2, phase-transfer catalysts)
Quantified DifferenceEliminates 100% of upstream toxic reagent handling and associated waste disposal costs
ConditionsIndustrial-scale API synthesis of albendazole

Procuring this late-stage intermediate directly allows API manufacturers to bypass hazardous chemical handling, significantly reducing environmental compliance costs and safety risks.

Chemoselective Reduction Efficiency to the Target Diamine

The conversion of nitroaromatics to phenylenediamines is a critical step in benzimidazole synthesis. 2-Nitro-4-(propylthio)aniline undergoes clean, chemoselective nitro-reduction (via catalytic hydrogenation or sodium sulfide) to yield 4-(propylthio)-1,2-phenylenediamine with >90% efficiency. In contrast, the immediate upstream precursor, 2-nitro-4-thiocyanoaniline, cannot be directly reduced to the target diamine because the reactive thiocyano group is incompatible with standard reduction conditions and would undergo premature cleavage. The stability of the propylthio ether linkage in the target compound ensures that the reduction step proceeds smoothly without compromising the sulfur-containing pharmacophore [1].

Evidence DimensionNitro-reduction compatibility and yield
Target Compound Data>90% yield of 4-(propylthio)-1,2-phenylenediamine
Comparator Or Baseline2-nitro-4-thiocyanoaniline (upstream precursor)
Quantified DifferenceTarget compound allows direct, high-yield reduction; comparator undergoes side reactions/cleavage
ConditionsCatalytic hydrogenation (e.g., Raney Ni/H2) or sodium sulfide reduction

The stability of the propylthio group ensures high-yielding, chemoselective reduction, which is an absolute prerequisite for the final cyclization step in albendazole production.

Regulatory Impurity Profiling and Pharmacopeial Compliance

In pharmaceutical manufacturing, unreacted intermediates must be strictly quantified to ensure API safety. 2-Nitro-4-(propylthio)aniline is officially designated as Albendazole Impurity 3. Utilizing the high-purity (>98%) target compound as an analytical reference standard allows for the exact baseline resolution and quantification of this specific unreduced nitro-intermediate via Reverse-Phase HPLC. Attempting to use uncharacterized crude reaction mixtures or generic nitroaromatic standards fails to provide the exact retention time and response factor required to prove that the impurity is below the strict European Pharmacopoeia (EP) and USP limits. Thus, procuring the analytical-grade standard is mandatory for batch release .

Evidence DimensionHPLC impurity quantification accuracy
Target Compound DataExact retention time and response factor for Albendazole Impurity 3
Comparator Or BaselineGeneric nitroaromatic standards or crude mixtures
Quantified DifferenceEnables definitive compliance with pharmacopeial limits, whereas generic standards cannot validate specific clearance
ConditionsReverse-Phase HPLC (RP-HPLC) analysis for API batch release

Exact reference standards are legally and technically mandatory for regulatory batch release, ensuring the nitro-reduction step was complete.

Commercial Albendazole API Manufacturing

Directly downstream of its high chemoselective reduction efficiency, this compound is the optimal procured starting material for albendazole synthesis. By starting the synthesis at this late-stage intermediate, API manufacturers bypass the toxic thiocyanation and alkylation steps, streamlining the process directly into the final reduction and cyclization phases [1].

Pharmacopeial Quality Control and Batch Release

Because it is the direct precursor to the reduced diamine, any incomplete reduction leaves traces of this compound in the final drug substance. Procuring high-purity 2-Nitro-4-(propylthio)aniline as 'Albendazole Impurity 3' is essential for RP-HPLC calibration, allowing QA/QC laboratories to validate that the impurity levels meet strict EP/USP regulatory thresholds.

Synthesis of Novel Benzimidazole Anthelmintics

Beyond albendazole, the stable propylthio-nitroaniline core provides a versatile scaffold for medicinal chemists developing next-generation anthelmintic or antiparasitic agents. Its predictable reactivity profile allows for the exploration of alternative cyclization reagents to generate novel 5-(propylthio)-1H-benzimidazole derivatives [1].

XLogP3

2.6

UNII

71H5MD73WZ

Other CAS

54393-89-4

Wikipedia

2-nitro-4-(propylthio)aniline

Dates

Last modified: 08-15-2023

Explore Compound Types